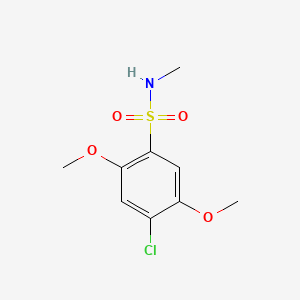

4-chloro-2,5-dimethoxy-N-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-2,5-dimethoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO4S/c1-11-16(12,13)9-5-7(14-2)6(10)4-8(9)15-3/h4-5,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQRZCSGFYIEMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethoxy-N-methylbenzenesulfonamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with a sulfonyl chloride derivative. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,5-dimethoxy-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the sulfonamide moiety.

Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of substituted benzenesulfonamides.

Oxidation: Production of quinones or sulfonic acids.

Reduction: Generation of amines or alcohols.

Scientific Research Applications

4-chloro-2,5-dimethoxy-N-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its therapeutic potential in treating certain diseases, such as cancer or bacterial infections.

Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and related sulfonamides:

*Estimated based on structural analogs.

Key Observations:

- Chlorine Position : The target compound’s single chlorine at C4 contrasts with dichlorinated analogs (e.g., ), which may exhibit higher electrophilicity and reactivity.

- Methoxy Groups : The 2,5-dimethoxy substitution pattern is conserved in many analogs, suggesting a role in electronic modulation or hydrogen-bonding interactions .

Q & A

Q. What are the standard synthetic routes for 4-chloro-2,5-dimethoxy-N-methylbenzenesulfonamide, and what critical parameters govern yield optimization?

- Methodological Answer : The synthesis typically involves sulfonylation of a substituted benzene precursor. For example, chlorosulfonation of 2,5-dimethoxy-N-methylaniline derivatives under controlled temperatures (0–5°C) using chlorosulfonic acid, followed by quenching with methylamine. Key parameters include:

- Temperature control to avoid side reactions (e.g., over-sulfonation).

- Stoichiometric ratios of chlorosulfonic acid to the precursor (1:1.2 molar ratio recommended).

- Reaction time (4–6 hours) to ensure complete conversion .

Post-synthesis purification via recrystallization (ethanol/water) improves purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy and methyl groups at δ 3.8–4.0 ppm and δ 2.5–2.7 ppm, respectively) .

- X-ray Crystallography : Resolves spatial arrangements, such as dihedral angles between sulfonamide and benzene rings (e.g., 67.5° observed in analogs), critical for structure-activity studies .

- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1300 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Q. How can researchers assess the basic biological activity of this compound?

- Methodological Answer : Initial screens include:

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use concentrations ranging from 1–256 µg/mL and compare to controls like ciprofloxacin .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC₅₀ values, ensuring selectivity over host cells .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved activity?

- Methodological Answer :

- Quantum Chemical Calculations : Optimize geometries using DFT (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular Docking : Simulate interactions with target proteins (e.g., E. coli dihydrofolate reductase) using AutoDock Vina. Prioritize derivatives with binding energies ≤ -8.0 kcal/mol .

- QSAR Modeling : Correlate substituent effects (e.g., Cl position) with bioactivity using descriptors like logP and polar surface area .

Q. How can contradictory data in biological activity studies be resolved?

- Methodological Answer :

- Dose-Response Reevaluation : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives.

- Assay Standardization : Use consistent protocols (e.g., CLSI guidelines for antimicrobial tests) to minimize variability .

- Meta-Analysis : Compare results across studies (e.g., PubChem BioAssay data) to identify trends. For example, analogs with para-substituted halogens show higher antimicrobial consistency .

Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing impurities?

- Methodological Answer : Apply factorial design (e.g., 2³ full factorial):

Q. What structural modifications enhance solubility without compromising bioactivity?

- Methodological Answer :

- Polar Substituents : Introduce hydroxyl or amino groups at the 3-position (logP reduction by ~1.5 units).

- Prodrug Approach : Convert sulfonamide to a phosphate ester, improving aqueous solubility (>10 mg/mL in PBS) .

- Co-Crystallization : Use co-formers like succinic acid to stabilize polymorphs with higher dissolution rates .

Q. How can researchers evaluate the environmental toxicity of this compound?

- Methodological Answer :

- Ecotoxicological Assays : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h IC₅₀). Compare to regulatory thresholds (e.g., OECD 202/201).

- Degradation Studies : Monitor hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis irradiation) to assess persistence .

Q. What advanced techniques resolve ambiguities in crystallographic data?

- Methodological Answer :

Q. How can this compound be applied in material science or agrochemical development?

- Methodological Answer :

- Polymer Additives : Incorporate into epoxy resins to enhance thermal stability (TGA shows decomposition >250°C).

- Herbicidal Activity : Test pre-emergent activity on Arabidopsis thaliana (IC₅₀ ≤ 50 µM) via inhibition of acetolactate synthase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.